(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride

Description

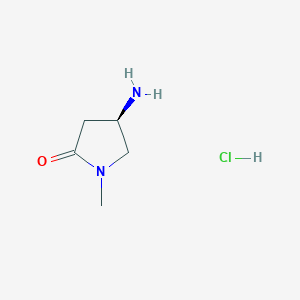

(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS: 2708343-88-6) is a chiral pyrrolidinone derivative with a molecular formula of C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol. It is a hydrochloride salt, enhancing its aqueous solubility and stability compared to its free base form. The compound is characterized by a pyrrolidinone ring substituted with a methyl group at the 1-position and an amino group at the 4-position in the (R)-configuration.

The compound is utilized in pharmaceutical research, particularly in drug discovery targeting neurological or metabolic pathways. Its global availability (supplied from China, the U.S., India, and Germany) underscores its industrial relevance, though current stock shortages highlight supply chain challenges .

Properties

Molecular Formula |

C5H11ClN2O |

|---|---|

Molecular Weight |

150.61 g/mol |

IUPAC Name |

(4R)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

NGUXWEHRQIGWMQ-PGMHMLKASA-N |

Isomeric SMILES |

CN1C[C@@H](CC1=O)N.Cl |

Canonical SMILES |

CN1CC(CC1=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of (R)-4-amino-1-methylpyrrolidin-2-one hydrochloride generally involves:

- Construction of the pyrrolidinone ring system.

- Introduction of the amino group at the 4-position.

- Methylation of the nitrogen atom.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Formation of the hydrochloride salt.

Several approaches have been documented in literature and patents, including catalytic hydrogenation, nucleophilic substitution, and multi-step synthetic routes involving intermediates.

Catalytic Hydrogenation of 2-Methylpyrroline Derivatives

A patented method describes the preparation of (R)-2-methylpyrrolidine derivatives, which are closely related to the target compound, via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts (such as platinum (IV) oxide or 5% Pt-C) in alcohol solvents (ethanol/methanol mixtures).

- Key conditions:

- Ambient temperature hydrogenation.

- Use of ethanol/methanol solvent mixture (ratio 2:1 to 3:1 v/v).

- Filtration to remove catalyst.

- Optical purity achieved: ≥50% ee.

- Post-hydrogenation:

- Reaction with base in solvents like dimethylformamide (DMF) at 100–160 °C for 10–48 hours to obtain the (R)-enantiomer.

- Purification via washing with brine and drying.

This method is scalable, safe, and commercially viable for producing chiral pyrrolidine derivatives.

N-Methylation via Nucleophilic Substitution Using 1,4-Dichlorobutane and Methylamine

Another industrially relevant method focuses on preparing N-methylpyrrolidine, a key intermediate for the target compound, by reacting 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent.

- Reaction specifics:

- Ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine and have boiling points above the methylamine-water azeotrope.

- Molar ratios: 1,4-dichlorobutane to methylamine approximately 1:3.5–4.5.

- Potassium iodide catalyst ratio: 2.5–6 per 100 mol of 1,4-dichlorobutane.

- Reaction temperature: 100–120 °C.

- Reaction time: 3–8 hours.

- Normal atmospheric pressure.

- Workup:

- pH adjustment to 12–13 with alkali.

- Distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and solvent fractions.

- Outcomes:

- Yield: >88%.

- Purity: >99%.

This method is advantageous due to simple raw materials, mild conditions, no high pressure, and economic feasibility.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-1-methylpyrrolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrrolidinone derivatives.

Scientific Research Applications

®-4-Amino-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Positional Isomers

(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride is distinguished from its isomers by substituent positions and stereochemistry:

- (4S)-4-Aminopyrrolidin-2-one Hydrochloride (CAS: 672883-63-5): Shares the pyrrolidinone core but lacks the 1-methyl group. The (S)-configuration at the 4-position may alter receptor binding affinity compared to the (R)-form .

Table 1: Key Differences in Isomers

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (R)-4-Amino-1-methylpyrrolidin-2-one HCl | 2708343-88-6 | C₅H₁₁ClN₂O | 1-Me, 4-NH₂ | R | 150.61 |

| (4S)-4-Aminopyrrolidin-2-one HCl | 672883-63-5 | C₄H₈ClN₂O | 4-NH₂ | S | 136.58 |

| (R)-3-Amino-2-pyrrolidinone HCl | 223407-19-0 | C₄H₈ClN₂O | 3-NH₂ | R | 136.58 |

Substituent Variations

The 1-methyl group in this compound differentiates it from analogs with bulkier or aromatic substituents:

- 4-DPCA and 2-DPCA (): These analogs feature decanoyl (C₁₀H₂₁) chains at the 4- or 2-positions, drastically altering hydrophobicity and membrane permeability compared to the methyl-substituted target compound .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, amitriptyline hydrochloride (Table 6, ) shows >90% solubility in methanol, suggesting similar trends for the target compound .

- Stability: Repeatability studies on dosulepin hydrochloride (Table 3, ) indicate that pyrrolidinone derivatives with aromatic substituents may degrade under acidic conditions, whereas the methyl group in the target compound could enhance stability .

Pharmacological Implications

Although pharmacological data for this compound is absent in the evidence, structural analogs provide insights:

Q & A

Q. What are the optimal synthetic routes for (R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step organic reactions, including cyclization, amination, and chiral resolution. A common approach uses pyrrolidine derivatives as starting materials, with controlled methylation and amino group introduction under inert conditions. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to ensure the (R)-configuration .

- Amination : Reaction with ammonia or protected amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Hydrochloride formation : Treatment with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .

Q. Optimization strategies :

- Adjust reaction temperature (e.g., 0–5°C for amine protection to minimize side reactions).

- Use catalysts like Pd/C for hydrogenation steps or chiral ligands (e.g., BINAP) for enantiomeric purity .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve overall yield (typically 50–70% after purification) .

Q. How is the compound characterized to confirm structural identity and enantiomeric purity?

Answer: Analytical methods :

- NMR spectroscopy : H and C NMR verify the pyrrolidinone ring, methyl group, and amino proton signals. For example, the (R)-configuration shows distinct splitting patterns in chiral environments .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention time differences ≥2 min indicate ≥98% enantiomeric excess .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 150.61 (CHClNO) .

- X-ray crystallography : Single-crystal analysis provides absolute configuration proof, though this requires high-purity samples .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Stability :

- Handling : Use gloveboxes for long-term storage and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do stereochemical impurities impact biological activity, and how can they be quantified?

Answer:

- Impact : The (S)-enantiomer may exhibit off-target effects, such as altered receptor binding (e.g., dopamine or serotonin receptors) due to spatial mismatch.

- Quantification :

- Mitigation : Optimize asymmetric synthesis or use kinetic resolution with enzymes (e.g., lipases) .

Q. What computational models predict the compound’s interaction with biological targets?

Answer:

Q. How can contradictory solubility data across studies be resolved?

Answer: Contradictions : Solubility ranges from 25 mg/mL (aqueous) to <5 mg/mL (DMSO) in literature. Resolution strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.